![molecular formula C17H19ClN4O2S B2372286 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione CAS No. 332905-21-2](/img/structure/B2372286.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione, also known as clopidogrel, is a widely used antiplatelet medication that helps to prevent blood clots in patients with cardiovascular diseases. It is a prodrug that needs to be metabolized by the liver to become active. Clopidogrel is an essential medication in the treatment of acute coronary syndrome, myocardial infarction, and stroke. In
Wirkmechanismus
Clopidogrel works by irreversibly inhibiting the P2Y12 receptor on platelets, which prevents them from aggregating and forming blood clots. It is a prodrug that needs to be metabolized by the liver to become active. The active metabolite of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione binds irreversibly to the P2Y12 receptor, which inhibits the ADP-induced activation of platelets. This leads to a reduction in platelet aggregation and a decrease in the risk of thrombotic events.
Biochemical and Physiological Effects:
Clopidogrel has several biochemical and physiological effects on the body. It reduces platelet aggregation and inhibits the formation of blood clots. This leads to a decrease in the risk of thrombotic events, such as myocardial infarction, stroke, and death. Clopidogrel has also been shown to have anti-inflammatory effects on the body. It reduces the expression of inflammatory markers, such as C-reactive protein and interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidogrel has several advantages and limitations for lab experiments. It is a widely used antiplatelet medication that has been extensively studied in clinical trials. This makes it an ideal candidate for lab experiments that focus on platelet aggregation and thrombotic events. However, 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione has a long half-life and is metabolized by the liver, which can make it challenging to study in vitro. It also has several drug interactions that need to be taken into account when designing lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione. One area of research is the development of new antiplatelet medications that work through different mechanisms. This could help to reduce the risk of drug resistance and improve the efficacy of antiplatelet therapy. Another area of research is the identification of biomarkers that can predict the response to 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione. This could help to personalize antiplatelet therapy and improve patient outcomes. Finally, there is a need for more research on the long-term effects of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione on the body. This could help to identify any potential risks associated with long-term use of this medication.
Synthesemethoden
The synthesis of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione involves a series of chemical reactions. The starting material is 2-chlorobenzyl chloride, which is reacted with 2-acetylpyridine to form 2-(2-chlorobenzyl)pyridine. This compound is then reacted with thioacetic acid to form 2-(2-chlorobenzylthio)pyridine. The final step involves the reaction of 2-(2-chlorobenzylthio)pyridine with methyl acetoacetate and propylamine to form 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione. The overall yield of this synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
Clopidogrel has been extensively studied in various scientific research applications. It is widely used in clinical trials to evaluate its efficacy in preventing cardiovascular events. Clopidogrel has been shown to reduce the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome. It has also been studied in patients with peripheral arterial disease and atrial fibrillation. Clopidogrel is often used in combination with aspirin to provide dual antiplatelet therapy in patients undergoing percutaneous coronary intervention.
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-7-5-6-8-12(11)18/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKJBTXDHZLSKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2372204.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2372205.png)
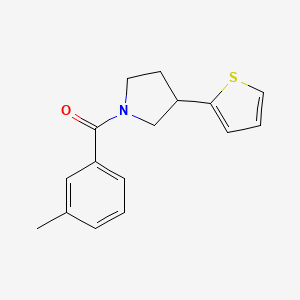
![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)
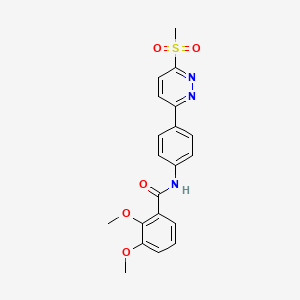
![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)
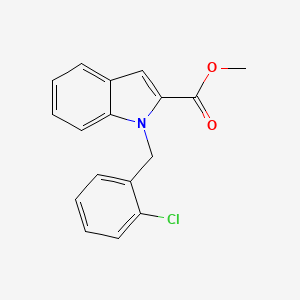
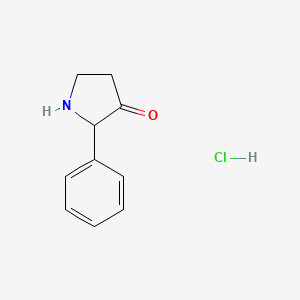
![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)
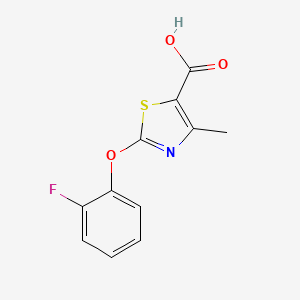
![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)
![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)